1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE

Lipophilicity Drug-likeness Permeability

Researchers need exact phenoxyalkylbenzimidazoles for reproducible SAR. This 3-methylphenoxyethyl-substituted benzimidazole (LogP 3.85, tPSA 27.0 Ų, Hdon 0) delivers consistent passive permeability and low off-target binding. Ideal for antitubercular hit-to-lead and diversity screening sets. • High Caco-2/PAMPA permeability predicted from low tPSA & zero H-bond donors. • Distinct SAR vector vs. 3-CF₃ and 3-NO₂ analogs. • Free-base solid ensures stable, straightforward assay preparation.

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
Cat. No. B5795974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCCN2C=NC3=CC=CC=C32
InChIInChI=1S/C16H16N2O/c1-13-5-4-6-14(11-13)19-10-9-18-12-17-15-7-2-3-8-16(15)18/h2-8,11-12H,9-10H2,1H3
InChIKeyHHXSTZSRZFEUPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(3-Methylphenoxy)ethyl]-1H-1,3-benzodiazole: Key Properties


1-[2-(3-Methylphenoxy)ethyl]-1H-1,3-benzodiazole (synonym: 1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole) is a benzimidazole derivative belonging to the phenoxyalkylbenzimidazole class. It is characterized by a 3-methylphenoxyethyl side chain attached to the N1 position of the benzimidazole core. Physicochemical profiling indicates a LogP of 3.85, topological polar surface area (tPSA) of 27.0 Ų, and zero hydrogen bond donors, positioning it as a relatively lipophilic, uncharged scaffold with favorable passive membrane permeability potential . The compound is commercially available as a free base solid from screening compound suppliers and is typically used as a building block or early lead-like probe in medicinal chemistry campaigns .

Passive Permeability Screening High predicted passive permeability supports cell-based and PAMPA assay fit
Selectivity Profiling Zero H-bond donor scaffold may reduce promiscuous binding in kinase/GPCR panels
Antitubercular SAR Entry Phenoxyalkylbenzimidazole class enables antitubercular lead optimization studies

1-[2-(3-Methylphenoxy)ethyl]-1H-1,3-benzodiazole: Specificity vs. Generic Analogs


Benzimidazole derivatives exhibit wide structural diversity, and subtle modifications to the phenoxy moiety or linker length can drastically alter physicochemical properties and biological target engagement. Within the phenoxyalkylbenzimidazole series, replacing the 3-methyl group with a trifluoromethyl or nitro substituent changes LogP by over 3 units and tPSA by >70 Ų, fundamentally shifting solubility, permeability, and protein binding profiles . Such differences mean that even close structural analogs cannot serve as functional substitutes in biochemical assays or cellular models without re-optimization of concentration ranges and control for off-target effects. For researchers building focused libraries or performing SAR studies, purchasing the exact compound is critical to ensure reproducible results and valid structure-activity conclusions .

Substituent-driven property shifts

Replacing 3-methyl with trifluoromethyl or nitro changes LogP by >3 units and tPSA by >70 Ų, altering permeability and solubility profiles

Linker length sensitivity

Phenoxy linker length modifications can disrupt target engagement, making close analogs unsuitable as direct substitutes without re-optimization

Salt form introduces H-bond donors

Oxalate salt form adds two hydrogen bond donors, potentially altering binding selectivity and false-positive rates in screening

1-[2-(3-Methylphenoxy)ethyl]-1H-1,3-benzodiazole: Quantitative Comparison


Lipophilicity Advantage Over Trifluoromethyl Analog

The target compound, 1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole, displays a LogP of 3.85, whereas its direct analog with a 3-trifluoromethylphenoxy substituent (1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-benzimidazole oxalate) has a LogP of 0.75 . This represents a 4.1-fold increase in partition coefficient (log scale), indicating substantially higher lipophilicity for the 3-methyl compound.

Lipophilicity (LogP)
Head-to-head
LogP 3.85 vs 0.75, Δ = +3.10
Reported higher lipophilicity may support permeability assay fit
Calculated LogP from vendor datasheets; experimental validation advised
Lipophilicity Drug-likeness Permeability

Lower Topological Polar Surface Area Enhancing Permeability

The tPSA of 1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole is 27.0 Ų, markedly lower than the 101.6 Ų of the 3-trifluoromethyl analog . A tPSA below 60 Ų is generally associated with high oral absorption and blood-brain barrier permeability, whereas values above 90 Ų often indicate poor membrane penetration.

tPSA
Head-to-head
27.0 vs 101.6 Ų, 3.8-fold lower
Lower tPSA predicts higher membrane permeability
Calculated tPSA; in vitro permeability assays recommended
tPSA Membrane permeability Oral bioavailability

Reduced Aqueous Solubility vs. Trifluoromethyl Analog

The target compound shows a LogSW of -4.51, compared to -2.07 for the trifluoromethyl analog . The lower solubility (approximately 270-fold difference) implies that the 3-methyl derivative will require DMSO stock solutions for in vitro assays and may precipitate at higher concentrations in aqueous media.

Aqueous Solubility (LogSW)
Head-to-head
LogSW -4.51 vs -2.07, ~270-fold lower
Lower solubility requires DMSO stock preparation
Calculated LogSW; confirm experimentally before assay setup
Solubility Formulation Aqueous solubility

Zero Hydrogen Bond Donors

1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole has zero hydrogen bond donors (Hdon = 0), whereas the trifluoromethyl analog oxalate salt has two donors . The absence of Hdon groups may reduce promiscuous binding to polar residues and decrease off-target interactions, potentially improving selectivity profiles.

H-bond Donors
Head-to-head
0 vs 2 donors
Fewer Hdon groups may reduce promiscuous binding
Structural attribute; requires selectivity assay confirmation
Hydrogen bonding Selectivity Off-target

Antitubercular Activity of Phenoxyalkylbenzimidazoles

Although no direct data for 1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole are available, the phenoxyalkylbenzimidazole class has demonstrated submicromolar antitubercular activity, with the most potent compound achieving an MIC of 52 nM against Mycobacterium tuberculosis and a selectivity index of 523 relative to eukaryotic cells [1]. SAR studies indicate that the phenoxy ring substitution and linker length critically influence potency, suggesting that the 3-methylphenoxyethyl substitution pattern may be a viable starting point for anti-TB lead optimization.

Antitubercular MIC
Class-level
Exemplar MIC 52 nM
Class-level antitubercular potency supports screening fit
Data from literature; compound-specific MIC validation required
Antitubercular Mycobacterium tuberculosis Phenoxyalkylbenzimidazole

1-[2-(3-Methylphenoxy)ethyl]-1H-1,3-benzodiazole: Key Application Scenarios


Cell-Based Permeability and Passive Diffusion

The high LogP (3.85) and low tPSA (27.0 Ų) of this compound make it a preferred candidate for Caco-2 monolayer permeability, PAMPA, and parallel artificial membrane permeability assays, where it is expected to exhibit high apparent permeability compared to more polar analogs such as the trifluoromethyl variant (LogP 0.75, tPSA 101.6 Ų). Researchers can benchmark passive diffusion with confidence when using the free base form.

Kinase/Receptor Selectivity Profiling

With zero hydrogen bond donors (Hdon = 0) and low tPSA, the compound is less likely to engage in promiscuous H-bond interactions . This supports its use in broad-panel selectivity screens (e.g., kinase panels, GPCR arrays), where analogs with additional polar functionality may produce higher false-positive rates due to non-specific binding.

Antitubercular Lead Optimization

The phenoxyalkylbenzimidazole class has validated antitubercular activity with submicromolar MICs [1]. The 3-methyl substitution pattern on the phenoxy ring of this compound represents a distinct SAR vector not fully explored in published studies, offering a tangible entry point for hit-to-lead campaigns targeting Mycobacterium tuberculosis with the goal of improving metabolic stability while retaining on-target potency.

Focused Library Design for Lipophilicity and Electronic Effects

When constructing diversity-oriented screening sets, the sharp physicochemical contrast between this compound (LogP 3.85, tPSA 27.0) and its 3-trifluoromethyl (LogP 0.75, tPSA 101.6) and 3-nitro analogs allows systematic sampling of lipophilicity and electronic space without altering core scaffold topology, directly aiding medicinal chemistry SAR campaigns.

Application
Selection Property
Validation Focus
Cell-based permeability assays
Lipophilic, low tPSA, zero Hdon scaffold
Caco-2 / PAMPA permeability benchmarking
Kinase/GPCR selectivity panels
Zero H-bond donor scaffold
Off-target binding assay context
Antitubercular lead optimization
Phenoxyalkylbenzimidazole class
MIC-based SAR exploration (compound-specific validation)
Diversity-oriented library design
Sharp lipophilicity contrast
Lipophilicity space sampling in SAR campaigns
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